Cas no 2229472-67-5 (5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine)

5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a fused benzopyran core linked to a substituted pyrazole moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the amine functionality enhances reactivity, facilitating further derivatization for targeted applications. Its rigid benzopyran scaffold contributes to stability, while the pyrazole ring offers potential for diverse biological interactions. The compound's synthetic versatility and structural complexity make it suitable for exploring structure-activity relationships in drug discovery. Careful handling is recommended due to its reactive amine group. Analytical characterization typically includes HPLC, NMR, and mass spectrometry for purity verification.
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine structure
2229472-67-5 structure
商品名:5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
CAS番号:2229472-67-5
MF:C13H15N3O
メガワット:229.277702569962
CID:6219753
PubChem ID:165693101

5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
    • 2229472-67-5
    • EN300-1752803
    • インチ: 1S/C13H15N3O/c1-16-13(12(14)7-15-16)10-2-3-11-8-17-5-4-9(11)6-10/h2-3,6-7H,4-5,8,14H2,1H3
    • InChIKey: GNVOFXRCNCAWEE-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2C=C(C=CC=2C1)C1=C(C=NN1C)N

計算された属性

  • せいみつぶんしりょう: 229.121512110g/mol
  • どういたいしつりょう: 229.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1752803-2.5g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
2.5g
$3611.0 2023-09-20
Enamine
EN300-1752803-0.5g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
0.5g
$1770.0 2023-09-20
Enamine
EN300-1752803-5.0g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
5g
$5345.0 2023-06-03
Enamine
EN300-1752803-0.1g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
0.1g
$1623.0 2023-09-20
Enamine
EN300-1752803-10.0g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
10g
$7927.0 2023-06-03
Enamine
EN300-1752803-1g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
1g
$1844.0 2023-09-20
Enamine
EN300-1752803-10g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
10g
$7927.0 2023-09-20
Enamine
EN300-1752803-5g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
5g
$5345.0 2023-09-20
Enamine
EN300-1752803-0.05g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
0.05g
$1549.0 2023-09-20
Enamine
EN300-1752803-0.25g
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine
2229472-67-5
0.25g
$1696.0 2023-09-20

5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine 関連文献

5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amineに関する追加情報

Introduction to 5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 2229472-67-5) and Its Emerging Applications in Chemical Biology

5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine, identified by the CAS number 2229472-67-5, represents a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule combines the functionalities of a benzopyran scaffold with a pyrazole moiety, creating a unique framework that exhibits promising biological activities. The compound's dual structural features make it a versatile candidate for further exploration in drug discovery and therapeutic development.

The benzopyran core, characterized by its aromatic stability and hydrophobic properties, is well-documented for its role in various pharmacological applications. Specifically, derivatives of benzopyran have been investigated for their potential in modulating enzyme activities and interacting with biological targets. In contrast, the pyrazole ring is renowned for its broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of these two moieties in 5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine suggests a synergistic effect that could enhance its pharmacological efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets. Studies indicate that the benzopyran part may facilitate binding to lipophilic pockets of proteins, while the pyrazole moiety could engage in hydrogen bonding or metal coordination. Such interactions are critical for designing molecules with improved bioavailability and target specificity. The structural features of 5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine align well with current trends in medicinal chemistry, where multi-target directed drug design is increasingly preferred.

One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. Emerging research suggests that benzopyran derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the pyrazole ring further enhances its suitability for such applications, as pyrazole-based compounds have shown promise in preclinical studies for their ability to cross the blood-brain barrier. The combination of these structural elements in 5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1-methyl-1H-pyrazol-4-amine positions it as a candidate for further investigation in treating conditions such as depression, anxiety, and neurodegenerative diseases.

Moreover, the compound's potential role in cancer therapy is another area of active interest. Preliminary studies have highlighted the ability of benzopyran derivatives to induce apoptosis and inhibit proliferation in various cancer cell lines. The methylpyrazole group may contribute to this effect by modulating signaling pathways such as MAPK and PI3K/Akt. Given these findings, 5-(3,4-dihydro-1H-2-benzopyran-6-yll)-1-methyl-lH-pyrazol-l4-am ine (CAS No. 2229472 67 5) could serve as a valuable scaffold for developing novel anticancer agents. Further preclinical studies are warranted to elucidate its mechanism of action and evaluate its therapeutic potential.

The synthesis of 5-(3 ,4 -dihydro -l H -2 -benzopyran -6 -yl) -l-methyl-l H -pyrazol -4-am ine presents an interesting challenge due to the complexity of its heterocyclic framework. However , recent developments in synthetic methodologies have made it more feasible to construct such molecules efficiently. For instance , palladium-catalyzed cross-coupling reactions have been employed to introduce the benzopyran moiety onto the pyrazole core. These advances not only streamline the synthetic process but also allow for greater flexibility in modifying the structure to optimize biological activity.

In conclusion,5-(3 ,4 -dihydro-l H -2 -benzopy ran -6-y ll) l-methyl-l H -pyra zol 4-am ine (CAS No . 2229472 67 5 ) is a structurally fascinating compound with significant potential in pharmaceutical research . Its unique combination of a benzopyran scaffold and a pyrazole ring makes it an attractive candidate for drug discovery , particularly in addressing neurological disorders and cancer . While further research is needed to fully understand its biological effects , preliminary findings suggest that this molecule could play a crucial role in developing next-generation therapeutics . As synthetic chemistry continues to evolve , opportunities to explore and optimize derivatives like this will expand , paving the way for innovative treatments.

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